molecular formula C8H9ClO2S B11954750 Benzyl chloromethyl sulfone CAS No. 5335-44-4

Benzyl chloromethyl sulfone

Cat. No.: B11954750
CAS No.: 5335-44-4
M. Wt: 204.67 g/mol
InChI Key: DQOOIGWCYGESQG-UHFFFAOYSA-N
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Description

Benzyl chloromethyl sulfone is an organic compound characterized by the presence of both benzyl and sulfone functional groups. It is a versatile intermediate in organic synthesis, often used in the preparation of more complex molecules. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl chloromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfinate under basic conditions. This reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfinate anion attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes often incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl chloromethyl sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines are used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Benzyl chloromethyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.

    Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of benzyl chloromethyl sulfone involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The sulfone group can also stabilize adjacent carbanions, facilitating various chemical transformations.

Comparison with Similar Compounds

    Benzyl Sulfone: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Chloromethyl Phenyl Sulfone: Similar to benzyl chloromethyl sulfone but with a phenyl group instead of a benzyl group, affecting its reactivity and applications.

    Methyl Chloromethyl Sulfone: Contains a methyl group instead of a benzyl group, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the benzyl and chloromethyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the preparation of complex molecules.

Properties

CAS No.

5335-44-4

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

chloromethylsulfonylmethylbenzene

InChI

InChI=1S/C8H9ClO2S/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

DQOOIGWCYGESQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCl

Origin of Product

United States

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